methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate
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Overview
Description
Methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups, including a phenylpiperazine moiety and a methyl acetate group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced via a nucleophilic substitution reaction, where the purine core is reacted with 4-phenylpiperazine in the presence of a suitable base.
Esterification: The final step involves the esterification of the resulting intermediate with methyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety, where nucleophiles such as halides or amines can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted phenylpiperazine derivatives.
Scientific Research Applications
Methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.
Uniqueness
Methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpiperazine moiety, in particular, differentiates it from other purine derivatives and contributes to its unique interactions with biological targets.
Biological Activity
Methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
2. Biological Activity Overview
Antimicrobial Activity : Piperazine derivatives, including the target compound, have shown a broad spectrum of antimicrobial activities. Research indicates that these compounds exhibit significant antibacterial and antifungal properties against various pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential : The compound's structural features suggest potential anticancer activity. Similar piperazine derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuromodulatory Effects : The phenylpiperazine group is known for its interaction with neurotransmitter receptors. Compounds containing this moiety often exhibit activity as serotonin receptor antagonists or agonists, which can be beneficial in treating mood disorders .
3. Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance:
- Formation of the Purine Base : The initial step involves the condensation of appropriate aldehydes with amines to form the purine scaffold.
- Piperazine Attachment : The piperazine moiety is introduced through nucleophilic substitution reactions.
- Acetate Formation : Finally, methyl acetate is used to methylate the hydroxyl group present in the intermediate to yield the final product.
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely linked to its structural components:
Structural Feature | Biological Activity |
---|---|
Piperazine Ring | Antidepressant and anxiolytic effects |
Dioxo Group | Enhances binding affinity to target enzymes |
Methyl Groups | Influence lipophilicity and bioavailability |
Studies on related compounds have shown that modifications in these regions can significantly alter their pharmacological profiles .
5. Case Studies and Research Findings
Recent studies have highlighted the effectiveness of similar compounds in various biological assays:
- Antibacterial Activity : A study demonstrated that derivatives with piperazine exhibited minimum inhibitory concentrations (MICs) as low as 625 µg/mL against Staphylococcus aureus .
- Anticancer Studies : In vitro assays indicated that certain piperazine derivatives could inhibit cancer cell proliferation by inducing apoptosis .
6. Conclusion
This compound presents a promising avenue for further research due to its multifaceted biological activities. Its unique structural features allow for diverse interactions with biological targets, making it a candidate for drug development in antimicrobial and anticancer therapies.
Continued exploration into its pharmacodynamics and pharmacokinetics will be essential for understanding its full therapeutic potential.
Properties
Molecular Formula |
C21H26N6O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate |
InChI |
InChI=1S/C21H26N6O4/c1-23-19-18(20(29)24(2)21(23)30)27(14-17(28)31-3)16(22-19)13-25-9-11-26(12-10-25)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
InChI Key |
AJIXFGNRBHMSJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC(=O)OC |
Origin of Product |
United States |
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